2-[(Propylcarbamoyl)methoxy]benzamide
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Overview
Description
2-[(Propylcarbamoyl)methoxy]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound is characterized by its unique structure, which includes a benzamide core with a propylcarbamoyl and methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propylcarbamoyl)methoxy]benzamide typically involves the reaction of 2-hydroxybenzamide with propyl isocyanate in the presence of a suitable base such as triethylamine (TEA). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Propylcarbamoyl)methoxy]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-[(Propylcarbamoyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Propylcarbamoyl)methoxy]benzamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes to exert anti-inflammatory effects or with DNA to exhibit anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-Methoxy-propylcarbamoyl)-2-phenyl-vinyl)-benzamide
- N-(2-Phenyl-1-propylcarbamoyl-vinyl)-benzamide
- 2,4-Dichloro-N-(1-(3-Methoxy-propylcarbamoyl)-2-phenyl-vinyl)-benzamide
Uniqueness
2-[(Propylcarbamoyl)methoxy]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propylcarbamoyl and methoxy groups contribute to its solubility, reactivity, and potential biological activities, distinguishing it from other benzamide derivatives .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-oxo-2-(propylamino)ethoxy]benzamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16)(H,14,15) |
InChI Key |
DFJGWKZDMBSNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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